![molecular formula C10H4N2O4 B2863128 1,2:3,4-Benzenebis(dicarbimide) CAS No. 42094-01-9](/img/structure/B2863128.png)
1,2:3,4-Benzenebis(dicarbimide)
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Overview
Description
Scientific Research Applications
Coordination Chemistry
In the realm of coordination chemistry, benzene derivatives have been utilized to synthesize novel coordination polymers. For instance, the solvothermal reactions of a neutral tetradentate ligand with transition metal cations (Co and Ni) resulted in the formation of five novel coordination polymers. These compounds were characterized by single-crystal X-ray diffraction analyses, elemental analyses, IR spectroscopy, and powder X-ray diffraction, demonstrating intricate structural frameworks and magnetic properties (Qin et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile building blocks due to their simple structure, accessibility, and self-assembly behavior. This versatility facilitates their application in nanotechnology, polymer processing, and biomedical fields, where their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly valued (Cantekin et al., 2012).
Corrosion Inhibition
In the study of corrosion inhibition, 1,4-di [1′-methylene-3′-methyl imidazolium bromide]-benzene demonstrated effectiveness as an ionic liquid in inhibiting mild steel corrosion in H2SO4 solution. The study highlighted the role of surface adsorption of the ionic liquid molecules in mitigating corrosion damage, providing insights into the mechanism of action and potential applications in corrosion prevention (Hanza et al., 2016).
Catalysis
Furthermore, benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 has been developed as a novel and recoverable hybrid catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a one-pot three-component reaction. This catalytic system showcases the importance of incorporating catalytic activity into the MCM-41 framework, demonstrating high yields, short reaction times, and green conditions for pharmaceutical scaffold synthesis (Nikooei et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, 1,2,4-Benzenetricarboxylic anhydride, indicates that it is harmful in contact with skin, harmful if inhaled, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, and may cause respiratory irritation .
properties
IUPAC Name |
pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O4/c13-7-3-1-2-4-6(5(3)9(15)11-7)10(16)12-8(4)14/h1-2H,(H,11,13,15)(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODODHZQRWXWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C(=O)NC3=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:3,4-Benzenebis(dicarbimide) |
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